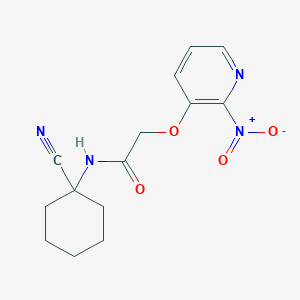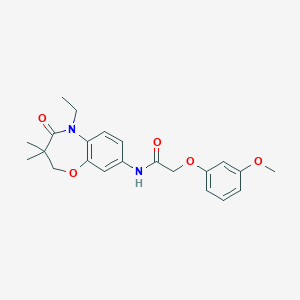![molecular formula C16H14ClN3OS B2614593 N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide CAS No. 1333863-29-8](/img/structure/B2614593.png)
N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl cyanide with pyridine-4-methanethiol in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-3-yl)methyl]sulfanyl}acetamide
- N-[(4-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide
- N-[(3-bromophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide
Uniqueness
N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrile and a sulfanyl group, along with the aromatic and heterocyclic structures, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-2-(pyridin-4-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-3-1-2-13(8-14)15(9-18)20-16(21)11-22-10-12-4-6-19-7-5-12/h1-8,15H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJJBBMVIMQGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)CSCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2614510.png)


![N'-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2614514.png)







![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)
![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614532.png)
![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)
